

# An In-depth Technical Guide to Hydroxy-PEG2-CH<sub>2</sub>COOH (CAS 51951-04-3)

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## Compound of Interest

Compound Name: Hydroxy-PEG2-CH<sub>2</sub>COOH

Cat. No.: B1673964

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For Researchers, Scientists, and Drug Development Professionals

## Core Compound Details

**Hydroxy-PEG2-CH<sub>2</sub>COOH**, with the CAS number 51951-04-3, is a heterobifunctional polyethylene glycol (PEG) derivative. Also known by its IUPAC name, 2-[2-(2-hydroxyethoxy)ethoxy]acetic acid, this molecule serves as a fundamental building block in modern bioconjugation and drug delivery systems.<sup>[1]</sup> Its structure features a hydroxyl (-OH) group at one end and a carboxylic acid (-COOH) group at the other, separated by a two-unit ethylene glycol spacer. This distinct architecture allows for sequential and controlled conjugation to other molecules.

The hydrophilic nature of the PEG spacer enhances the solubility and can improve the pharmacokinetic profile of conjugated molecules, making it a valuable tool in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).<sup>[1][2]</sup>

## Chemical and Physical Properties

The following table summarizes the key quantitative data for **Hydroxy-PEG2-CH<sub>2</sub>COOH**.

Property	Value	Reference(s)
CAS Number	51951-04-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2-[2-(2-hydroxyethoxy)ethoxy]acetic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	HO-PEG2-CH <sub>2</sub> COOH, 8-Hydroxy-3,6-dioxaoctanoic acid	<a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>5</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	164.16 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	White Powder / Liquid	<a href="#">[6]</a>
Purity	≥95%	<a href="#">[1]</a> <a href="#">[5]</a>
Solubility	Soluble in DMSO and other polar organic solvents.	<a href="#">[2]</a>
Storage Conditions	Store at -20°C to -5°C, keep dry and avoid sunlight.	<a href="#">[5]</a> <a href="#">[7]</a>

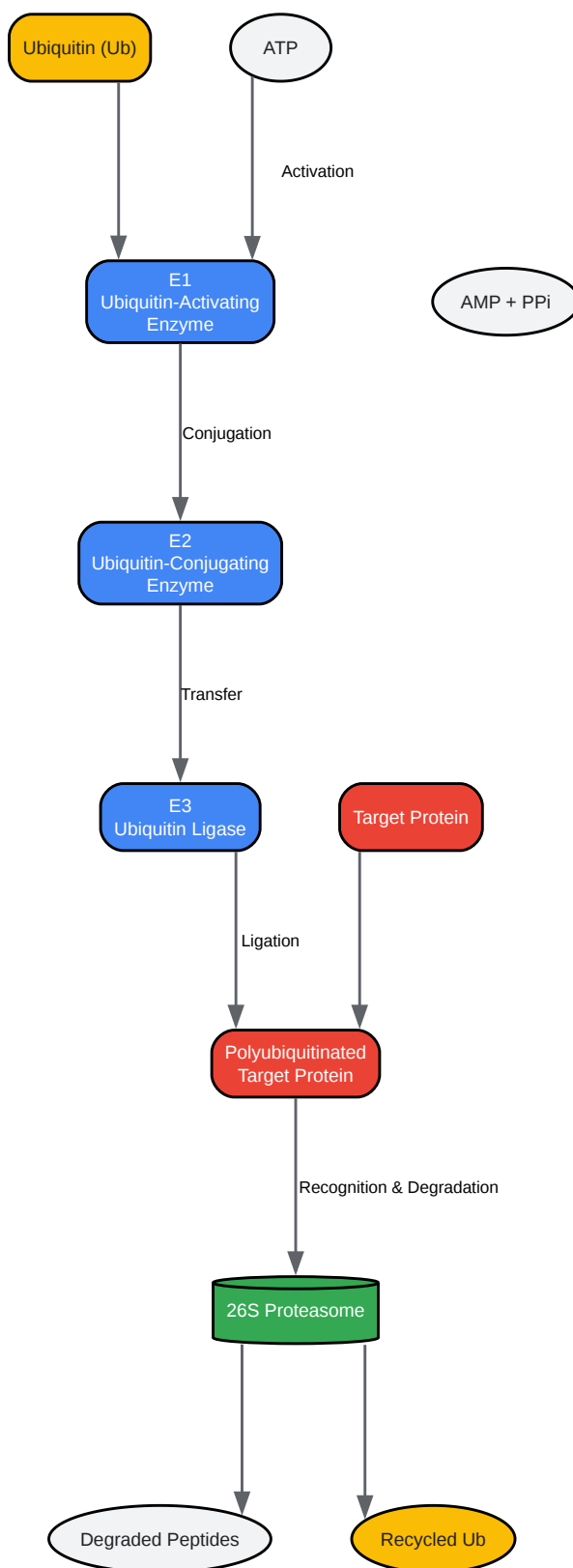
## Applications in Drug Development

The unique properties of **Hydroxy-PEG2-CH<sub>2</sub>COOH** make it a versatile linker in various biopharmaceutical applications.

## Proteolysis-Targeting Chimeras (PROTACs)

This compound is widely used as a linker in the synthesis of PROTACs.[\[1\]](#) A PROTAC is a heterobifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in **Hydroxy-PEG2-CH<sub>2</sub>COOH** provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is crucial for efficient protein degradation.

The diagram below illustrates the general mechanism of the ubiquitin-proteasome system, which is hijacked by PROTACs to achieve targeted protein degradation.



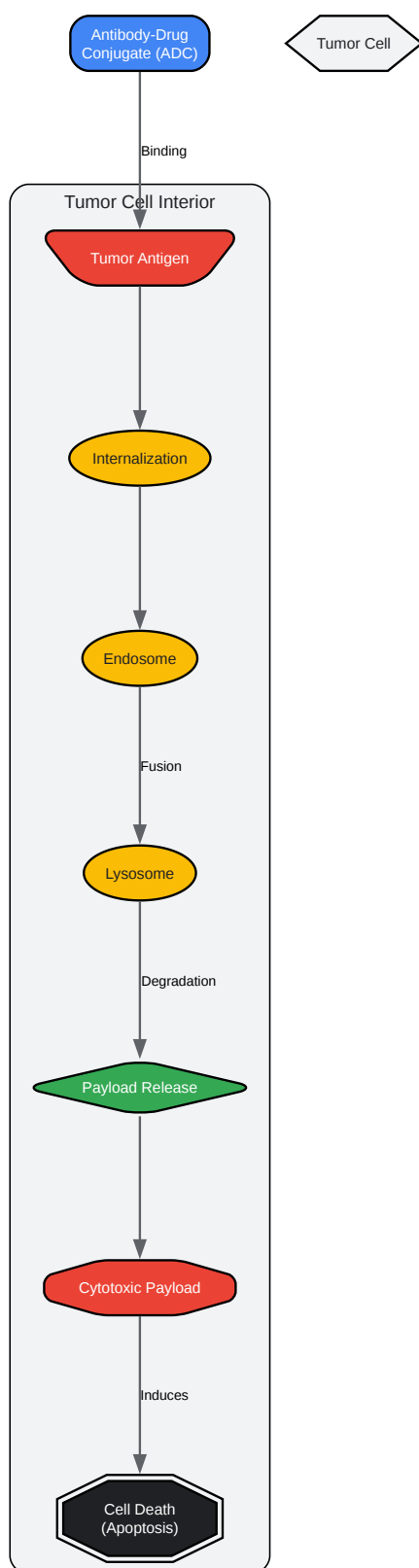
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Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

## Antibody-Drug Conjugates (ADCs)

In the context of ADCs, **Hydroxy-PEG2-CH<sub>2</sub>COOH** can be used to link a potent cytotoxic drug to a monoclonal antibody. The antibody directs the conjugate to cancer cells expressing a specific antigen on their surface. The PEG linker enhances the solubility and stability of the ADC in circulation. Upon internalization by the cancer cell, the cytotoxic payload is released, leading to cell death.

The following diagram outlines the general mechanism of action for an Antibody-Drug Conjugate.



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Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

## Experimental Protocols

The bifunctional nature of **Hydroxy-PEG2-CH<sub>2</sub>COOH** allows for a variety of conjugation strategies. The carboxylic acid is typically activated to form an amine-reactive intermediate, while the hydroxyl group can be used for subsequent modifications.

### Amide Bond Formation via EDC/NHS Coupling

This is a common method to conjugate the carboxylic acid moiety of **Hydroxy-PEG2-CH<sub>2</sub>COOH** to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

- **Hydroxy-PEG2-CH<sub>2</sub>COOH**
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., 0.1 M PBS, pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Desalting columns or dialysis equipment for purification

Procedure:

- Reagent Preparation:
  - Equilibrate all reagents to room temperature before use.
  - Prepare a stock solution of **Hydroxy-PEG2-CH<sub>2</sub>COOH** in anhydrous DMF or DMSO.

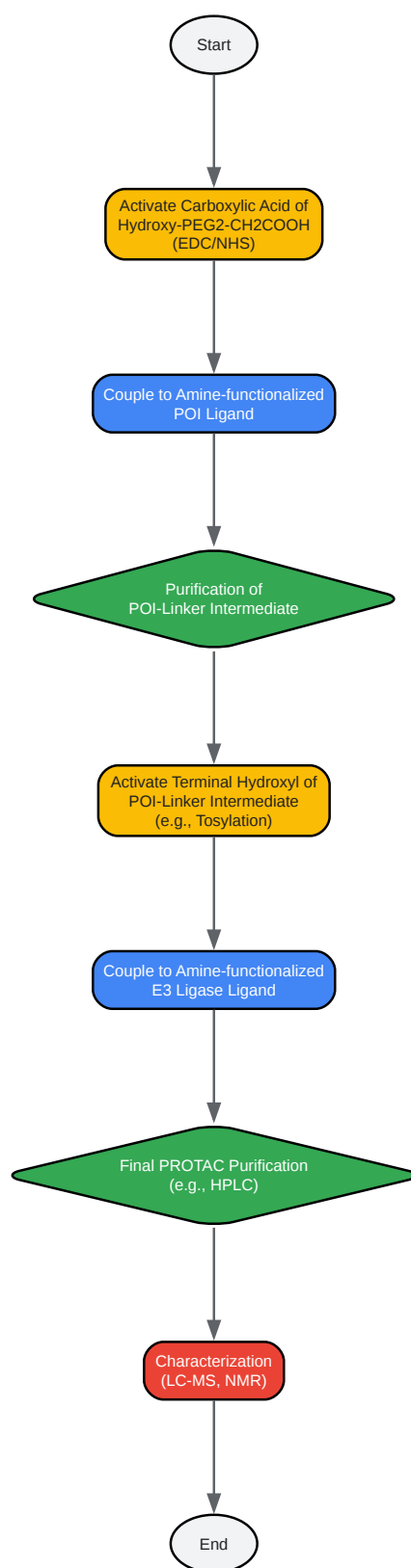
- Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO immediately before use. Do not store these solutions.
- Dissolve the amine-containing molecule in the appropriate Coupling Buffer.
- Activation of Carboxylic Acid:
  - In a reaction vessel, combine the **Hydroxy-PEG2-CH2COOH** solution with the EDC and NHS/Sulfo-NHS solutions.
  - A typical starting molar ratio is 1:1.5:1.5 (**Hydroxy-PEG2-CH2COOH** : EDC : NHS). This may require optimization.
  - Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
- Conjugation to Amine:
  - Immediately add the activated **Hydroxy-PEG2-CH2COOH** solution to the solution of the amine-containing molecule.
  - The pH of the final reaction mixture should be between 7.2 and 8.0.
  - The molar ratio of the activated linker to the amine-containing molecule should be optimized for the specific application. A 10- to 20-fold molar excess of the linker is a common starting point for protein conjugations.
  - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching the Reaction:
  - Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
  - Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
- Purification:

- Remove excess, unreacted linker and byproducts using a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO).

## Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using **Hydroxy-PEG2-CH<sub>2</sub>COOH** as the linker. This workflow assumes the sequential coupling of a protein of interest (POI) ligand and an E3 ligase ligand.





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Caption: Generalized workflow for the synthesis of a PROTAC.

## Conclusion

**Hydroxy-PEG2-CH<sub>2</sub>COOH** (CAS 51951-04-3) is a high-value chemical tool for researchers and drug development professionals. Its well-defined structure, bifunctional nature, and hydrophilic properties provide a versatile platform for the synthesis of complex bioconjugates. The ability to precisely control the linkage of molecules makes it an essential component in the development of next-generation targeted therapies, including PROTACs and ADCs. The experimental protocols and workflows provided herein offer a foundational guide for the effective utilization of this important molecule in research and development.

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